Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate is a synthetic compound that integrates a furan moiety with a thiomorpholine group, linked through a carbamate functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique combination of its structural components may confer specific biological activities, making it a candidate for further research.
The compound can be synthesized through various organic reactions involving furan derivatives and thiomorpholine. It is often studied in the context of developing new pharmaceuticals or as an intermediate in organic synthesis.
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate falls under the classification of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their diverse biological activities, including insecticidal and herbicidal properties.
The synthesis of methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate typically involves the reaction of furan-2-carbaldehyde with thiomorpholine, followed by the introduction of a methyl carbamate group.
The reaction conditions often include specific temperatures and pressures, which can influence the yield and purity of the product. For instance, using supercritical carbon dioxide as a solvent can enhance selectivity in carbamate synthesis by reducing competitive side reactions .
The molecular structure of methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate can be represented as follows:
This structural formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key spectral data for this compound may include:
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate can participate in various chemical reactions:
The choice of reagents and solvents plays a crucial role in determining the reaction pathways and yields. For example, using dichloromethane as a solvent can facilitate certain nucleophilic substitutions more effectively than other solvents .
The mechanism by which methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate exerts its effects is likely related to its interactions with biological targets such as enzymes or receptors. The furan rings may enhance binding affinity due to their electron-rich nature, while the thiomorpholine group could provide additional stabilization through conformational flexibility.
Relevant data from studies indicate that structural modifications can significantly influence both solubility and reactivity .
Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate has potential applications in:
The integration of furan heterocycles with thiomorpholine rings represents an emerging structural paradigm in precision drug design. The compound Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate exemplifies this approach, featuring a furan moiety linked to a sulfur-containing morpholine derivative through an ethylamine spacer. This hybrid architecture leverages complementary pharmacological properties: the furan ring contributes aromatic stacking capabilities and moderate dipole moments (∼1.7 D) that facilitate target engagement, while the thiomorpholine’s semi-polar characteristics (log P ≈ 0.9) enhance membrane permeability . The sulfur atom within the thiomorpholine ring provides hydrogen-bond acceptor sites and influences electron distribution, potentially enabling selective interactions with cysteine-rich enzymatic pockets [8]. Such targeted interactions are exemplified in recent antiviral research, where furan-thiomorpholine derivatives demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro) through reversible covalent binding, with IC₅₀ values reaching 1.55–1.57 μM [4]. Computational analyses reveal that the planar furan ring orients the molecule for π-π stacking with aromatic residues (e.g., His41 in Mpro), while the thiomorpholine’s conformational flexibility allows adaptation to hydrophobic binding cavities [4]. This scaffold’s versatility is further evidenced in oncology, where structural analogs like N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (EVT-3085603) modulate cancer-associated kinases and calcium channels .
Table 1: Structural Analogs of Furan-Thiomorpholine Hybrids with Documentated Pharmacological Activities
Compound Identifier | Structural Features | Reported Bioactivity | Molecular Target |
---|---|---|---|
EVT-3085603 | Furan-thiomorpholine with benzoxazolone acetamide | Enzyme inhibition, anticancer screening | Kinases, calcium channels |
EVT-2930199 | Oxalamide-linked furan-thiomorpholine | Neurological disorder research | Undisclosed receptors |
F8-B6 [4] | Furan-hydrazinecarbothioamide derivative | Antiviral (SARS-CoV-2 Mpro inhibition) | Viral main protease (IC₅₀ 1.57 µM) |
The carbamate group (–NHC(O)OR) in Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate serves as a critical pharmacophore modulator, balancing metabolic stability and bioavailability. Carbamates exhibit intermediate hydrolytic stability between esters (rapid hydrolysis) and amides (high resistance), with half-lives ranging from 2–24 hours in physiological buffers depending on substitution patterns [5] [6]. This controlled lability is advantageous for prodrug design, as demonstrated by fumarate derivatives where carbamate linkages enable targeted release of active metabolites in neurological tissues [8]. The carbamate’s resonance hybrid (Figure 1) distributes polarity across the O–C–N system, allowing hydrogen bonding through both carbonyl oxygen (H-bond acceptor) and N–H (H-bond donor) while maintaining moderate lipophilicity (clog P reduced by 0.3–0.5 versus analogous amides) [2] [5].
Table 2: Carbamate Stabilization Mechanisms and Biological Implications
Property | Chemical Basis | Biological Consequence |
---|---|---|
Metabolic Stability | Resonance stabilization and steric hindrance | Extended plasma half-life vs. ester analogs |
Conformational Restriction | Partial double-bond character (rotational barrier: 15–20 kcal/mol) | Preorganized binding geometry for target engagement |
Hydrogen-Bond Capacity | Dual H-bond donor/acceptor sites | Enhanced target affinity and selectivity |
Hydrolytic Tunability | Susceptibility to esterases modulated by R-group electronics | Controlled drug release profiles |
Synthetic accessibility further enhances the carbamate’s utility. The aminolysis of activated carbonyl intermediates—such as reactions between chloroformates and amines—provides high-yield routes (>75%) under mild conditions [5] [6]. Recent methodologies employing 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts enable direct carbamate formation from esters and amines, achieving 85% conversion in 30 minutes for sterically hindered substrates [6]. This efficiency is critical for generating derivatives like Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate, where the carbamate linker connects the furan-thiomorpholine pharmacophore to a methyl capping group that fine-tunes solubility and diffusion kinetics [2] [6].
Systematic naming of Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate follows IUPAC conventions as methyl N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamate, with CAS Registry Number 2034573-52-7 (assigned to its structural analog) . The core structure comprises three domains: (a) a methylcarbamate terminus (–NHCOOCH₃), (b) an ethylamino spacer (–CH₂CH₂–), and (c) the 2-(furan-2-yl)-thiomorpholine pharmacophore. Thiomorpholine adopts a chair conformation with equatorial sulfur orientation, minimizing 1,3-diaxial interactions .
Structural analogs in pharmacological literature demonstrate targeted modifications:
Pharmacophore mapping reveals conserved elements across analogs: the furan oxygen (hydrogen-bond acceptor), thiomorpholine sulfur (hydrophobic anchor), and carbonyl group (hydrogen-bond acceptor) form a triangular recognition motif spanning 5.2–6.0 Å between key atoms. This geometry aligns with ATP-binding site dimensions in kinases and viral proteases, rationalizing the scaffold’s broad bioactivity [4]. Synthetic routes to these analogs typically employ Hantzsch-type condensations or TBD-catalyzed aminolysis, with yields optimized to 33–85% through solvent tuning (e.g., diglyme) and ionic catalysts (4-MBPy chloride) [6].
Figure 1: Structural Evolution of Furan-Thiomorpholine Hybrids in Medicinal Chemistry
[Furan]–CH₂–CH₂–N(Thiomorpholine) │ –NH–C(O)OMethyl → Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate │ –NH–C(O)–CH₂–Benzoxazolone → EVT-3085603 │ –NH–C(O)–C(O)–NH–Benzyl → EVT-2930199
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1